Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate
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Overview
Description
Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate is a complex organic compound with a molecular formula of C17H22N2O5S. This compound is characterized by the presence of an azetidine ring, a piperidine ring, and a benzoate ester group. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate typically involves multiple steps. One common method includes the reaction of 4-(azetidine-1-carbonyl)piperidine with methyl 2-sulfobenzoate under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane. The mixture is stirred at room temperature for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The use of high-purity reagents and solvents is crucial to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group or the ester group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzoate esters.
Scientific Research Applications
Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(piperidin-1-yl)sulfonylbenzoate
- Methyl 2-(azetidin-1-yl)sulfonylbenzoate
- Methyl 2-(piperidin-1-yl)benzoate
Uniqueness
Methyl 2-((4-(azetidine-1-carbonyl)piperidin-1-yl)sulfonyl)benzoate is unique due to the presence of both azetidine and piperidine rings, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, offering a combination of structural features not commonly found in similar compounds.
Properties
IUPAC Name |
methyl 2-[4-(azetidine-1-carbonyl)piperidin-1-yl]sulfonylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O5S/c1-24-17(21)14-5-2-3-6-15(14)25(22,23)19-11-7-13(8-12-19)16(20)18-9-4-10-18/h2-3,5-6,13H,4,7-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCLQGDXFGWCHH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1S(=O)(=O)N2CCC(CC2)C(=O)N3CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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